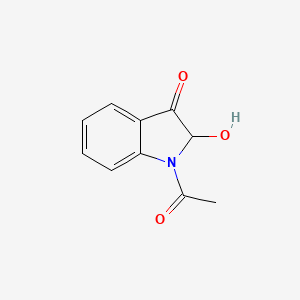

1-acetyl-2-hydroxyindolin-3-one

説明

Structure

3D Structure

特性

IUPAC Name |

1-acetyl-2-hydroxy-2H-indol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-6(12)11-8-5-3-2-4-7(8)9(13)10(11)14/h2-5,10,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUATUUZGMQQSST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(C(=O)C2=CC=CC=C21)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20540610 | |

| Record name | 1-Acetyl-2-hydroxy-1,2-dihydro-3H-indol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20540610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83813-66-5 | |

| Record name | 1-Acetyl-2-hydroxy-1,2-dihydro-3H-indol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20540610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Acetyl 2 Hydroxyindolin 3 One and Its Analogues

Direct Synthesis Approaches to the 1-Acetyl-2-hydroxyindolin-3-one Nucleus

Direct synthetic methods aim to construct the this compound core from acyclic or simpler cyclic precursors through intramolecular cyclization and oxidation reactions. These approaches are often favored for their efficiency and atom economy.

Copper-Catalyzed Oxidative Intramolecular Cyclization Routes

A prominent direct route to the 2-hydroxyindolin-3-one core involves the copper-catalyzed oxidative intramolecular cyclization of N-(2-acylphenyl)amides. researchgate.netrsc.org This method leverages a copper catalyst to facilitate the formation of a carbon-nitrogen bond, leading to the heterocyclic ring system.

One notable example is the synthesis of 2-hydroxy-indolin-3-ones from N-(2-acetylphenyl)picolinamide. researchgate.netnih.gov In this reaction, a copper(II) acetate (B1210297) (Cu(OAc)₂) catalyst and a silver carbonate (Ag₂CO₃) oxidant in a solvent like dichloroethane are employed. The reaction proceeds via the activation of a C(sp³)-H bond adjacent to the carbonyl group on the phenyl ring, followed by an intramolecular amidation. While the reported substrate is a picolinamide, this methodology is conceptually applicable to the synthesis of this compound by utilizing N-(2-acetylphenyl)acetamide as the starting material. The proposed mechanism involves the formation of a copper-nitrene intermediate which then undergoes intramolecular cyclization.

| Catalyst | Oxidant | Solvent | Temperature | Yield | Ref |

| Cu(OAc)₂ | Ag₂CO₃ | Dichloroethane | 80 °C | Good | nih.gov |

| CuCl₂ | Ag₂CO₃ / O₂ | DMSO | N/A | Selective | nih.gov |

Table 1: Representative Conditions for Copper-Catalyzed Intramolecular C-H Amidation.

Oxidative Cyclization of 2-Aminophenyl-1,3-diones

Another effective direct approach is the oxidative cyclization of 2-aminophenyl-1,3-dione precursors. This method has been successfully employed to synthesize C2-quaternary 2-hydroxy-indolin-3-ones in moderate to excellent yields. researchgate.net The reaction typically utilizes a combination of ceric ammonium (B1175870) nitrate (B79036) (CAN) and (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as the oxidizing system under mild conditions.

The starting 2-aminophenyl-1,3-diones can be prepared from the corresponding 2-aminobenzoic acids. For the synthesis of this compound, the strategy would involve the cyclization of an N-acetylated 2-aminophenyl-1,3-dione. Alternatively, the free amine can be cyclized first, followed by a subsequent N-acetylation step. This pathway offers a straightforward route to the core structure with the potential for diversification at the C2 position. A similar strategy involves the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, which proceeds through an intramolecular nucleophilic attack followed by oxidation. nih.govsemanticscholar.org

| Oxidant System | Solvent | Conditions | Yield | Ref |

| CAN / TEMPO | N/A | Mild | up to 99% | researchgate.net |

| DMSO | Acetonitrile | Heat | High | nih.govsemanticscholar.org |

Table 2: Conditions for Oxidative Cyclization of 2-Aminophenyl Derivatives.

Synthesis via Acylation and Subsequent Transformations

The synthesis of the target compound can also be approached through acylation reactions. One potential route involves the Friedel-Crafts acylation of a suitably substituted indole (B1671886) precursor. However, a more direct method involves the acylation of a pre-formed 2-hydroxyindolin-3-one. For instance, the esterification of a 2-hydroxy-indolin-3-one derivative with acetyl chloride has been shown to produce the corresponding 2-acetoxy-indolin-3-one. nih.gov To obtain the desired N-acetyl product, the acylation would need to be directed towards the nitrogen atom. This typically requires the protection of the hydroxyl group or the use of specific reaction conditions that favor N-acylation over O-acylation.

A related strategy involves the preparation of N-acetyl-3-indolinones, which are key intermediates. google.com These can be synthesized by the cyclization of N-(2-carboxyphenyl)glycine derivatives, followed by hydrolysis. Subsequent oxidation at the C2 position would then yield the desired this compound.

Indirect Synthetic Pathways via Precursor Modifications

Indirect methods rely on the chemical transformation of readily available heterocyclic precursors, most notably isatin (B1672199) derivatives. These multi-step sequences offer a high degree of control and are widely used for the synthesis of substituted 2-hydroxyindolin-3-ones.

Transformations from Isatin Derivatives

Isatin (1H-indole-2,3-dione) is a versatile and common precursor for the synthesis of a wide range of indole-based compounds, including this compound. nih.govdergipark.org.trijrrjournal.com The synthesis typically begins with the N-acylation of isatin. This can be achieved using various acylating agents, such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base. researchgate.net

Once N-acetylisatin is formed, the next crucial step is the selective reduction of the C2-carbonyl group to a hydroxyl group, without affecting the C3-carbonyl or the acetyl group. A highly effective method for this transformation is the chemoselective reduction using tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) as a catalyst in the presence of a hydrosilane, such as benzylmethylsilane (B14696743) (BnMe₂SiH) or diethylsilane (B7801327) (Et₂SiH₂). organic-chemistry.org This reaction is known for its high selectivity and tolerance of various functional groups, proceeding under mild conditions without the need for metal catalysts. organic-chemistry.org

| Reagent 1 | Reagent 2 | Product | Ref |

| Isatin | Acetic Anhydride | N-Acetylisatin | researchgate.net |

| N-Acetylisatin | B(C₆F5)₃ / Hydrosilane | This compound | organic-chemistry.org |

Table 3: Key Transformations Starting from Isatin.

Rearrangement-Based Syntheses (e.g., Acyloin Rearrangements)

Rearrangement reactions provide another avenue for the synthesis of the 2-hydroxyindolin-3-one scaffold, although sometimes as an intermediate in a competing pathway. One such process is the acyloin-type rearrangement. For example, 2-hydroxy-indolin-3-ones, generated in situ from 2-alkynyl arylazides, have been shown to undergo a rearrangement to form the more stable 3-hydroxy-2-oxindole isomers. rsc.org

While the final product in this specific reported case is the rearranged isomer, the methodology highlights the successful in situ generation of the 2-hydroxy-indolin-3-one intermediate. By carefully controlling the reaction conditions and preventing the subsequent rearrangement, it is conceivable that this method could be adapted to isolate the desired this compound. The initial cyclization of the 2-alkynyl arylazide often proceeds under mild conditions, and trapping the intermediate before rearrangement would be key to a successful synthesis.

Domino and One-Pot Reaction Strategies

Domino and one-pot reactions represent a highly efficient approach to complex molecules like hydroxyindolinones from simple precursors in a single operation, avoiding the isolation of intermediates. This strategy significantly improves synthetic efficiency by reducing reaction time, solvent usage, and purification steps.

A novel one-pot method has been developed for preparing 3-hydroxy-2-oxindoles through an acyloin rearrangement of 2-hydroxy-indolin-3-ones. rsc.org These intermediates are generated in situ from 2-alkynyl arylazides, affording a variety of 3-hydroxy-2-oxindole derivatives in moderate to good yields under mild conditions. rsc.orgresearchgate.net Another powerful one-pot approach involves the three-component coupling of N-protected isatin, an aryne precursor, and a 1,3-cyclodione under metal-free conditions to produce a range of 3-substituted-3-hydroxyindolin-2-ones in good yields. rsc.org

Researchers have also devised a one-pot, four-step sequence to synthesize novel multisubstituted 1-acyloxyindoles. nih.gov This process starts from a nitro ketoester and proceeds through reduction, intramolecular addition, nucleophilic 1,5-addition, and a final acylation step to yield the target compounds. nih.gov While this method produces 1-acyloxyindoles, the core strategy of forming a 1-hydroxyindole (B3061041) intermediate in situ is highly relevant. nih.gov Similarly, domino reactions involving an aza-alkylation/Michael reaction sequence have been used to create complex indole structures in a single pot. researchgate.net

These multi-component reactions often provide a streamlined pathway to substituted indole derivatives under environmentally benign conditions, highlighting their potential for creating libraries of biologically relevant molecules. researchgate.net

Table 1: Examples of Domino and One-Pot Syntheses for 3-Hydroxyoxindole Scaffolds

| Starting Materials | Key Transformation | Catalyst/Reagents | Product Type | Ref |

|---|---|---|---|---|

| 2-Alkynyl arylazides | In situ generation of 2-hydroxy-indolin-3-one followed by acyloin rearrangement | Mild conditions | 3-Hydroxy-2-oxindoles | rsc.orgresearchgate.net |

| N-Protected isatin, aryne precursor, 1,3-cyclodione | Three-component coupling | Metal-free | 3-Substituted-3-hydroxyindolin-2-ones | rsc.org |

| Nitro ketoester, alcohol, acylating agent | Reduction, intramolecular addition, nucleophilic 1,5-addition, acylation | SnCl₂·2H₂O, DBU | 1-Acyloxyindoles | nih.gov |

| Indole, acetylacetone, aldehyde derivatives | Multicomponent condensation | Base catalyst (acetonitrile in ethanol) | 3-Substituted indole derivatives | researchgate.net |

Stereoselective and Asymmetric Synthesis of this compound Derivatives

The creation of chiral molecules with a specific three-dimensional arrangement is a central goal of modern organic synthesis, particularly for applications in medicinal chemistry where stereochemistry can dictate biological activity. nih.gov The development of stereoselective methods to produce enantiomerically pure this compound derivatives and related oxindoles is crucial for evaluating their therapeutic potential. nih.govnih.gov These strategies can be broadly categorized into catalytic asymmetric approaches and methods involving resolution of racemic mixtures.

Catalytic Asymmetric Strategies for Chiral Hydroxyindolinones

Catalytic asymmetric synthesis is a powerful tool for accessing chiral 3-hydroxy-2-oxindoles with high enantioselectivity. nih.gov These reactions utilize a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Both organocatalytic and metal-based catalytic systems have been successfully employed.

Organocatalysis, which uses small, metal-free organic molecules as catalysts, has emerged as a particularly effective strategy. For instance, bifunctional catalysts like cinchonidine-based thiourea (B124793) can promote the asymmetric Michael/cyclization cascade of 3-aminooxindoles with 2-enoylpyridines, leading to chiral spiro[pyrrolidin-3,2′-oxindole] derivatives with excellent stereoselectivities. rsc.org Similarly, inspired by bifunctional catalysis, the reaction between isatylidene malononitrile (B47326) and benzoylacetonitrile (B15868) can be mediated by a thiourea catalyst to produce spirooxindole products with high yield and enantioselectivity. nih.gov Another organocatalytic approach involves the Michael addition between a 3-(3-hydroxy-1H-pyrazol-1-yl)oxindole synthon and β-nitrostyrene, yielding chiral disubstituted oxindoles with up to 94% enantiomeric excess (ee). acs.org

Metal-based catalysts also play a crucial role. Chiral salen-Mo catalysts have been developed for the asymmetric deoxygenative cyclopropanation of alkenes using 1,2-dicarbonyl compounds as safe surrogates for diazo compounds, providing a novel route to chiral cyclopropanes. nih.gov While not directly forming hydroxyindolinones, this demonstrates the power of chiral metal complexes in creating stereocenters. The synthesis of chiral 3-substituted 3-amino-2-oxindoles has also been achieved through enantioselective catalytic nucleophilic additions to isatin imines. doaj.org

Table 2: Catalytic Asymmetric Approaches to Chiral Oxindole (B195798) Derivatives

| Reaction Type | Catalyst System | Substrates | Stereoselectivity | Ref |

|---|---|---|---|---|

| Michael/Cyclization Cascade | Cinchonidine-based thiourea | 3-Aminooxindoles, 2-enoylpyridines | Excellent dr and ee | rsc.org |

| Michael Addition | Thiourea-based bifunctional catalyst | Isatylidene malononitrile, benzoylacetonitrile | High yield and ee | nih.gov |

| Michael Addition | Chiral organocatalyst | 3-(3-hydroxy-1H-pyrazol-1-yl)oxindole, β-nitrostyrene | Up to 94% ee, up to 4.3:1 dr | acs.org |

| Aldol (B89426) Reaction | Evans Chemistry (dibutylboron enolate) | Silyl-protected aldehyde, chloroacetyloxazolidinone | 82:18 dr | nih.gov |

Dynamic Kinetic Resolution and Asymmetric Transfer Hydrogenation

Dynamic kinetic resolution (DKR) is a powerful technique that allows for the theoretical conversion of 100% of a racemic starting material into a single, enantiomerically pure product. wikipedia.org This is achieved by combining a fast racemization of the starting material with a highly selective, catalyst-driven reaction that favors one enantiomer. wikipedia.orgmdpi.com This method overcomes the 50% yield limitation of traditional kinetic resolution. mdpi.com

In the context of indole chemistry, DKR has been applied to the asymmetric hydrogenation of racemic 2-substituted indoles. nih.gov A palladium-catalyzed asymmetric hydrogenation of racemic indole-2-acetates using an acid-assisted DKR process affords chiral indolines with excellent yields and stereoselectivities. nih.gov The key is the ability of the starting material to interconvert between its (R) and (S) enantiomers under the reaction conditions, allowing the chiral catalyst to selectively hydrogenate one enantiomer faster. wikipedia.org

Asymmetric transfer hydrogenation offers a practical alternative to using high-pressure hydrogen gas, often employing sources like ammonia (B1221849) borane (B79455). figshare.com A metal-free asymmetric transfer hydrogenation of unprotected indoles has been achieved using a catalyst derived from HB(C₆F₅)₂ and (S)-tert-butylsulfinamide, with ammonia borane as the hydrogen source. figshare.com Similarly, iridium complexes have been used for the asymmetric hydrogenation of unprotected indoles, where a Brønsted acid activates the indole ring towards hydrogenation. rsc.org

Table 3: Asymmetric Hydrogenation and DKR of Indole Derivatives

| Method | Catalyst System | Substrate | Key Feature | Ref |

|---|---|---|---|---|

| Asymmetric Hydrogenation (DKR) | Pd-catalyst with chiral ligand | Racemic α-alkyl/aryl-substituted indole-2-acetates | Acid-assisted dynamic kinetic resolution | nih.gov |

| Asymmetric Transfer Hydrogenation | HB(C₆F₅)₂ / (S)-tert-butylsulfinamide | N-Unprotected indoles | Metal-free, uses ammonia borane | figshare.com |

| Asymmetric Hydrogenation | [Ir(P–OP)]⁺ complex with a Brønsted acid | Unprotected indoles | Stepwise isomerisation and hydrogenation | rsc.org |

| Kinetic Resolution | Titanium-catalyzed asymmetric oxygenation | Racemic indolines | Forms enantiopure hydroxylamines | nih.gov |

Enantioselective Approaches to Related Chiral Oxindole Structures

The development of enantioselective methods for constructing chiral oxindoles is a broad and active field of research, as these scaffolds are present in numerous biologically active molecules. nih.gov The strategies often focus on creating the critical C3-stereocenter of the oxindole ring with high fidelity.

Organocatalytic Michael additions are a cornerstone of this field. As previously mentioned, chiral bifunctional thiourea catalysts are highly effective in promoting reactions that build complex chiral spirooxindoles. nih.govrsc.org These catalysts use hydrogen bonding to activate the substrates and control the stereochemical outcome of the reaction. nih.gov The enantioselective Michael addition of a novel oxindole synthon to β-nitrostyrene, for example, demonstrates how new synthons can be developed to access unique chiral structures. acs.org

Multicomponent and cascade reactions organized by a chiral catalyst are also prominent. nih.gov These reactions build molecular complexity rapidly from simple starting materials in a single, highly selective step. An example is the enantioselective synthesis of spiro-oxindole-based 3,4-dihydropyrroles via a Michael/cyclization cascade, which creates two adjacent stereocenters with excellent control. rsc.org The development of facile, one-step synthesis routes to optically active oxindole analogues represents a significant improvement over multi-step sequences, offering better atom economy and efficiency. nih.gov These enantioselective methods are crucial for drug discovery, enabling the synthesis and evaluation of specific stereoisomers to understand structure-activity relationships. nih.gov

Chemical Reactivity and Transformation of 1 Acetyl 2 Hydroxyindolin 3 One

Functional Group Interconversions on the Indolinone Core

Functional group interconversions involve the transformation of one functional group into another, a cornerstone of synthetic strategy. masterorganicchemistry.com For 1-acetyl-2-hydroxyindolin-3-one, these reactions primarily target the hydroxyl and ketone moieties, as well as the aromatic ring.

The this compound core already possesses a hydroxyl group at the C2 position and a ketone at C3. This structure is often synthesized through the oxidation of corresponding indole (B1671886) precursors. nih.gov Further oxidative transformations can lead to novel structures. For instance, the C2-hydroxyl group can undergo esterification, a form of functional group interconversion. In one study, a similar 2-hydroxy-indolin-3-one was treated with acetyl chloride to yield a 2-acetoxy-indolin-3-one. nih.gov

Table 1: Examples of Oxidative Transformations on the Indolinone Core

| Starting Material Analogue | Reagent/Condition | Product Type | Reference |

| 2-hydroxy-indolin-3-one | Acetyl chloride | 2-acetoxy-indolin-3-one | nih.gov |

| Indole | Dimethyldioxirane (DMDO) | 2-hydroxy-indolin-3-one | nih.gov |

| 3-hydroxyindolin-2-one (B1221191) | Monooxygenase | 2-hydroxy-1,4-benzoxazin-3-one | google.com |

The C3-carbonyl group of this compound is susceptible to reduction by various hydride reagents. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are expected to reduce the ketone to a secondary alcohol, yielding the corresponding 1-acetylindoline-2,3-diol. masterorganicchemistry.com This transformation creates a new stereocenter at the C3 position.

The stereochemical outcome of such reductions can often be controlled. Diastereoselective reductions of β-hydroxyketones, which are structurally analogous to the C2-hydroxy-C3-keto arrangement in the target molecule, are well-established, suggesting that high levels of stereocontrol could be achieved in the reduction of this compound to form specific diastereomers of the diol product. masterorganicchemistry.com

Table 2: Expected Reduction Products

| Reagent | Functional Group Targeted | Product Functional Group |

| Sodium Borohydride (NaBH₄) | C3-Ketone | C3-Secondary Alcohol |

| Lithium Aluminum Hydride (LiAlH₄) | C3-Ketone, N-Acetyl | C3-Secondary Alcohol, N-Ethyl |

Substitution reactions can occur on both the heterocyclic and aromatic portions of the indolinone core.

Nucleophilic Substitution: The C2 position, bearing a hydroxyl group, is a potential site for nucleophilic substitution. While the hydroxyl group itself is a poor leaving group, it can be converted into a better one (e.g., a tosylate or a halide). For example, treatment of a 2-hydroxy-indolin-3-one with thionyl chloride has been shown to produce a 2-chloro-indolin-3-one. nih.gov This chloro-derivative would then be highly susceptible to substitution by various nucleophiles.

Nucleophilic and Electrophilic Reactions of the Indolinone Framework

The dual presence of nucleophilic (enolate) and electrophilic (carbonyl) centers within the this compound structure allows for a rich variety of reactions.

Grignard Additions: The electrophilic carbon of the C3-ketone is a prime target for attack by organometallic reagents like Grignard reagents (R-MgX). masterorganicchemistry.comlibretexts.orgwikipedia.org This reaction would lead to the formation of a tertiary alcohol at the C3 position, introducing a new carbon-carbon bond and creating a C3-alkyl/aryl-C3-hydroxy-indolin-2-one derivative after workup. libretexts.org

Michael Additions: While this compound is not a Michael acceptor itself, it can function as a Michael donor. The hydrogen atom at the C2 position is acidic due to the adjacent C3-carbonyl group. Treatment with a base can deprotonate this position to form a nucleophilic enolate. masterorganicchemistry.comnih.gov This enolate can then participate in a Michael addition reaction, attacking the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor). masterorganicchemistry.comlibretexts.org This process results in the formation of a new C-C bond at the C2 position of the indolinone core. libretexts.org

Table 3: Reactivity with Carbon Nucleophiles

| Reaction Type | Role of Indolinone | Reactive Site | Product Type | Key Reference |

| Grignard Addition | Electrophile | C3-Ketone | C3-tertiary alcohol | masterorganicchemistry.comlibretexts.org |

| Michael Addition | Nucleophile (as enolate) | C2-Position | 2-substituted indolin-3-one | libretexts.org |

The indolinone framework can be engineered to act as a formal electrophile at the C3 position. This reactivity is typically unmasked by modifying the C2-hydroxyl group. By converting the C2-OH into a good leaving group (e.g., through tosylation or halogenation), the C2 position becomes highly electrophilic. nih.gov A subsequent or concurrent attack by a nucleophile at C3, possibly through a rearrangement or conjugate-like mechanism, can be considered a formal electrophilic reaction at this position. This strategy allows the indolinone to react with nucleophiles that would not typically react with the parent indole, expanding its synthetic utility.

Cyclization and Rearrangement Chemistry

The inherent functionalities of this compound provide a platform for sophisticated molecular architecture changes, including the formation of new ring systems and skeletal reorganization.

Intramolecular Cyclizations to Fused Systems

The strategic placement of reactive groups in this compound and its precursors facilitates intramolecular cyclization, leading to the construction of polycyclic fused heterocyclic systems. These reactions are valuable for creating complex, drug-like scaffolds.

Efficient methods for intramolecular nucleophilic cyclization have been developed for related indole derivatives, affording access to fused oxazolidinone, oxazolidine, or tetrahydro-1,3-oxazine cores under mild conditions. nih.govrsc.org For instance, the cyclization of 2-aryl indoles bearing a nucleophile on the nitrogen atom can lead to the formation of N-fused indolines. nih.gov A common strategy involves a cascade reaction, such as halogenation followed by intramolecular nucleophilic attack. In one studied mechanism, the reaction of an N-substituted 2-aryl indole with N-chlorosuccinimide (NCS) is presumed to form a 3-chloroindole intermediate. nih.gov This intermediate then undergoes an NCS-promoted intramolecular cyclization to yield a polycyclic indoline (B122111) product with high diastereoselectivity. nih.gov

While not explicitly detailed for this compound itself, similar principles apply. The presence of the N-acetyl group and the C2-hydroxyl group offers handles for designing intramolecular reactions. For example, modification of the acetyl group to include a tethered nucleophile could enable cyclization onto the C3-carbonyl, leading to novel fused systems. Furthermore, photogenerated N-amidyl radicals from related isoindolinone precursors have been used in intramolecular cascade cyclizations to build fused oxazinane structures, highlighting a modern synthetic avenue for creating polyheterocycles. rsc.orgresearchgate.net

Table 1: Examples of Intramolecular Cyclization Strategies for Indole Derivatives

| Starting Material Type | Reagents/Conditions | Fused System Formed | Reference |

| N-substituted 2-aryl indole | N-chlorosuccinimide (NCS), CH₂Cl₂ | Polycyclic indoline | nih.gov |

| 2-Aryl indole with N-tethered O-nucleophile | NCS, CCl₄ | 3-Indolinone derivative | nih.gov |

| N-substituted isoindolinone | Photoredox catalysis | Fused oxazinane | rsc.orgresearchgate.net |

Rearrangement Mechanisms and Products

The this compound scaffold is susceptible to various molecular rearrangements, driven by the release of ring strain or the formation of more stable electronic configurations. These reactions can dramatically alter the core structure, yielding diverse products.

Rearrangement reactions are a broad class of organic transformations where the carbon skeleton of a molecule is restructured. wiley-vch.de Classic examples that could be relevant to the α-hydroxy ketone motif in the target compound include the benzilic acid rearrangement, which converts 1,2-diketones into α-hydroxy-carboxylic acids under basic conditions. wiley-vch.de

A pertinent example of rearrangement in a related system involves the base-promoted transformation of 4a-acetyl-8a-hydroxydecahydroquinazoline-2-thione. mdpi.com When treated with sodium hydride (NaH), this compound, which shares the acetyl and hydroxyl groups on a bicyclic junction, first isomerizes to a spirocyclic intermediate (1-hydroxy-1-methyl-3-thioxo-2,4-diazaspiro[5.5]undecan-7-one). mdpi.com This is followed by a C-C bond cleavage to yield an open-chain product, N-acetyl-N'-[(2-oxocyclohexyl)methyl]thiourea. mdpi.com This demonstrates that the α-acetyl-α-hydroxy motif can trigger a cascade of isomerization and fragmentation under basic conditions.

Another potential rearrangement pathway for indolinone systems is the Beckmann rearrangement of an oxime derivative. masterorganicchemistry.com If the C3-ketone of this compound were converted to its oxime, treatment with acid could induce a rearrangement where the group anti-periplanar to the oxime's hydroxyl group migrates, potentially leading to ring expansion or the formation of an amide-containing product. masterorganicchemistry.com

Table 2: Potential Rearrangement Pathways

| Rearrangement Type | Key Intermediate/Trigger | Potential Product Type | Reference |

| Base-Promoted Isomerization/Cleavage | Alkoxide formation | Spiro intermediate, ring-opened product | mdpi.com |

| Beckmann Rearrangement | Oxime formation from C3-ketone | Ring-expanded heterocycle or amide | masterorganicchemistry.com |

| Baeyer-Villiger Oxidation | Peroxy acid treatment of C3-ketone | Lactone (ring expansion) | wiley-vch.debeilstein-journals.org |

Derivatization Strategies and New Compound Generation

This compound is an excellent starting point for generating diverse molecular libraries through targeted derivatization, particularly in the synthesis of spirooxindoles and other fused heterocyclic structures of high medicinal interest.

Synthesis of Spirooxindole Derivatives

Spirooxindoles, which contain a spiro-fused carbon at the C3 position of the oxindole (B195798) core, are a prominent class of bioactive compounds found in numerous natural alkaloids. nih.gov The synthesis of these structures often utilizes isatin (B1672199) and its derivatives as key building blocks. Given that this compound is a direct derivative of isatin, these synthetic methodologies are highly applicable.

A primary strategy for constructing spirooxindoles is the [3+2] cycloaddition reaction, particularly using azomethine ylides. mdpi.com These ylides can be generated in situ from the condensation of an isatin derivative with an α-amino acid, such as proline or sarcosine. The resulting 1,3-dipole then reacts with a dipolarophile to create a spiro-pyrrolidine ring fused at the C3 position. mdpi.comresearchgate.net This method allows for the stereospecific creation of complex products with multiple stereocenters. mdpi.com

Transition metal catalysis provides another powerful avenue for spirooxindole synthesis. nih.gov Catalysts based on zinc, nickel, and gold have been employed in reactions involving isatin derivatives. For example, dinuclear zinc catalysts have been used for the asymmetric aldol (B89426) reaction between isatins and α-hydroxy ketones, affording spirooxindoles with high enantioselectivity. nih.gov Similarly, gold-catalyzed reactions of N-substituted isatins with compounds like 4-hydroxycoumarin (B602359) can yield complex spiro systems efficiently. nih.gov

Table 3: Selected Methods for Spirooxindole Synthesis from Isatin Derivatives

| Reaction Type | Key Reagents | Catalyst/Conditions | Spiro-Ring Formed | Reference |

| 1,3-Dipolar Cycloaddition | Isatin, L-proline, dipolarophile | Reflux in MeOH | Pyrrolizidine | mdpi.com |

| 1,3-Dipolar Cycloaddition | Isatin, sarcosine, ketone | Decarboxylation | Pyrrolidine | researchgate.net |

| Aldol Reaction | Isatin, α-hydroxy ketone | Dinuclear Zinc complex | Dihydrofuran | nih.gov |

| Condensation | Isatin, 4-hydroxycoumarin | NaAuCl₄·2H₂O, Microwave | Coumarin-fused | nih.gov |

Formation of Other Heterocyclic Fused Ring Systems

Beyond spirocycles, the reactivity of the indolinone core can be harnessed to build a variety of other fused heterocyclic systems. These syntheses often rely on multicomponent reactions or intramolecular cyclizations that engage the reactive sites of the this compound precursor.

The synthesis of fused 1,2,3-triazoles represents a significant area of development. mdpi.com One advanced approach combines a multi-component reaction with an intramolecular azide-alkyne cycloaddition (IAAC). For instance, an Ugi four-component reaction can be designed with precursors containing azide (B81097) and alkyne functionalities, which then cyclize in a subsequent step to form a triazole ring fused to a six- or seven-membered heterocycle. mdpi.com

Furthermore, cascade reactions provide an efficient route to polycyclic systems. The reaction of 2-aryl indoles with N-halosuccinimides can initiate a halogenation/cyclization cascade to produce fused indolines and 3-indolinones. nih.govrsc.org These methods are often highly diastereoselective and proceed under mild conditions, making them attractive for complex molecule synthesis. nih.gov The development of photoredox-catalyzed reactions using N-amidyl radicals has also enabled the one-pot construction of novel isoindolin-1-one (B1195906) fused oxazinanes, demonstrating the utility of radical chemistry in building complex heterocyclic architectures. rsc.orgresearchgate.net

Spectroscopic and Analytical Characterization Methodologies

Advanced Spectroscopic Techniques for Structural Elucidation

Modern spectroscopic methods are indispensable for determining the intricate molecular architecture of compounds like 1-acetyl-2-hydroxyindolin-3-one. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique insights into the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are employed to map out the specific chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: In a typical analysis, the ¹H NMR spectrum of this compound would be recorded on a high-field spectrometer (e.g., 400 MHz) using a deuterated solvent such as deuterochloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (B1202638) (TMS). The spectrum is expected to show distinct signals for the aromatic protons of the indolinone core, the proton of the hydroxyl group, and the protons of the acetyl group. The presence of rotamers, or rotational isomers, can sometimes be observed in the NMR spectra of N-acetylated compounds, which may lead to a doubling of some peaks.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, characteristic signals would be expected for the carbonyl carbons of the acetyl and indolinone groups, the aromatic carbons, and the aliphatic carbon bearing the hydroxyl group. A study on related 1-acyloxyindoles indicated that the carbonyl carbon of the N-acetyl group (N-OC(O)CH₃) typically appears around δ 168.5 ppm.

Interactive Data Table: Representative NMR Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | [Data not available in search results] | - | - | Aromatic, -OH, -CH₃ |

| ¹³C | ~168.5 | - | - | C=O (acetyl) |

| ¹³C | [Data not available in search results] | - | - | Aromatic, C-OH, C=O (indolinone), -CH₃ |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the exact molecular weight of a compound, which in turn allows for the deduction of its elemental composition. Using techniques like Electrospray Ionization (ESI), the molecule is ionized, and its mass-to-charge ratio (m/z) is measured with high precision. For this compound (C₁₀H₉NO₃), the predicted monoisotopic mass is 191.05824 Da. Experimental HRMS analysis would be expected to yield a value very close to this theoretical mass, confirming the molecular formula.

Interactive Data Table: Predicted HRMS Data

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 192.06552 |

| [M+Na]⁺ | 214.04746 |

| [M-H]⁻ | 190.05096 |

Data sourced from predicted values as specific experimental data was not available.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of specific bonds. In the IR spectrum of this compound, characteristic absorption bands would be expected for the O-H stretch of the hydroxyl group (typically a broad band around 3400 cm⁻¹), the C=O stretches of the amide and ketone groups (in the range of 1650-1750 cm⁻¹), and C-H stretches of the aromatic and acetyl groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups. A study on related 1-acyloxyindoles reported maximum absorption (λₘₐₓ) values in the range of 229–236 nm. It is anticipated that this compound would exhibit similar absorption in its UV-Vis spectrum.

Chromatographic and Separation Techniques

Chromatographic methods are essential for the purification of this compound from reaction mixtures and for the determination of its purity and enantiomeric composition.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used to assess the purity of the synthesized compound. By using a suitable stationary phase (column) and mobile phase, impurities can be separated from the main compound, and the purity can be quantified by the relative peak areas in the chromatogram.

For chiral molecules, specialized chiral HPLC columns can be used to separate enantiomers and determine the enantiomeric excess (ee) of the product. For example, in the analysis of a similar compound, a DAICEL CHIRALPAK® OD-3 column was used with a mobile phase of hexane (B92381)/EtOH/TFA (70:30:0.1) at a flow rate of 0.5 mL/min, with detection at 254 nm.

Column Chromatography for Purification

Column chromatography is a fundamental purification technique used to isolate this compound from byproducts and unreacted starting materials after its synthesis. In this method, a solution of the crude product is passed through a column packed with a solid adsorbent, typically silica (B1680970) gel.

A solvent system (eluent), often a mixture of a nonpolar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate), is used to move the components through the column at different rates depending on their polarity. The polarity of the eluent is often gradually increased (a gradient) to effectively separate compounds with different polarities. The selection of an appropriate solvent system is guided by preliminary analysis using thin-layer chromatography (TLC). For the purification of related indole (B1671886) derivatives, solvent systems such as ethyl acetate (B1210297)/hexanes are commonly employed.

Theoretical and Computational Studies on 1 Acetyl 2 Hydroxyindolin 3 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a powerful computational tool for investigating the intricacies of chemical reactions and electronic structures. Although specific DFT studies on 1-acetyl-2-hydroxyindolin-3-one are not readily found, the application of this method to analogous compounds provides a clear roadmap for future research.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping the energy landscapes of chemical reactions, identifying transition states, and elucidating reaction mechanisms. For instance, DFT has been successfully employed to study the mechanisms of 1,3-dipolar cycloaddition reactions, a common transformation for creating heterocyclic systems. These studies often involve calculating the activation energies and geometries of transition state structures to understand the feasibility and stereochemical outcomes of a reaction. In the context of synthesizing derivatives of this compound, DFT could be used to model the aldol-type reactions often used for the formation of the 3-hydroxyoxindole core, providing insights into the role of catalysts and the origins of stereoselectivity. Computational studies on related Rh(I)-catalyzed intramolecular [3+2] cycloadditions have demonstrated that the insertion of an alkene or alkyne is often the rate-determining and stereoselectivity-determining step.

Electronic Properties and Global Reactivity Parameters (GRP)

Global Reactivity Parameters (GRPs) derived from DFT calculations, such as chemical potential, hardness, and electrophilicity, offer quantitative measures of a molecule's reactivity. These parameters are crucial for predicting how a molecule will behave in a chemical reaction. For the broader class of isatins, it is recognized that the molecule can act as both an electrophile and a nucleophile. DFT calculations could precisely quantify these characteristics for this compound, providing valuable data for designing new synthetic routes and predicting its chemical stability.

Conformational Analysis and Stereochemical Predictions

The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. For a molecule like this compound, with its stereocenter at the C3 position and a flexible acetyl group, multiple low-energy conformations are likely to exist.

Computational methods are essential for exploring the conformational landscape of such molecules. By calculating the relative energies of different conformers, researchers can predict the most likely shapes the molecule will adopt in solution. Furthermore, these studies can aid in the prediction of stereochemical outcomes of reactions. For the related 3-acylidene 2-oxindoles, a combination of X-ray crystallography and theoretical studies has been used to understand the conformational preferences that lead to differences in spectroscopic properties between E and Z isomers. Similar approaches could be applied to this compound to understand its preferred conformations and how they might influence its interactions with other molecules.

In Silico Studies of Molecular Interactions (Excluding Pharmacokinetics/Pharmacodynamics)

In silico techniques, particularly molecular docking, are pivotal in understanding how a molecule might interact with biological macromolecules or other small molecules. While specific docking studies for this compound are not reported, research on analogous 3-hydroxy-2-oxindoles has demonstrated their potential to bind to protein targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

Molecular docking simulations could predict the binding mode and affinity of this compound within the active site of a protein. These studies rely on scoring functions to estimate the strength of the interaction, providing a rank-ordering of potential binding poses. Such computational screening can guide the design of new derivatives with enhanced binding properties. The supramolecular assembly of related hydroxyindolinone compounds has been studied, revealing various patterns of hydrogen bonding and other non-covalent interactions that dictate their crystal packing. These types of interactions are also fundamental to molecular recognition at a biological target.

Biological Activity and Mechanistic Investigations of 1 Acetyl 2 Hydroxyindolin 3 One Derivatives

In Vitro Biological Activity Screens (Focus on Mechanistic Insight)

In the quest to identify novel therapeutic agents, in vitro biological activity screens serve as the initial and crucial step in pinpointing the potential efficacy of a compound. These assays, conducted on cellular and molecular targets, provide a window into the compound's mechanism of action. For derivatives of 1-acetyl-2-hydroxyindolin-3-one, these screens have explored their potential in several key therapeutic areas.

Nitric Oxide Production Inhibition in Cellular Models

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological processes; however, its overproduction is a hallmark of various inflammatory conditions. nih.gov Consequently, the inhibition of NO production represents a key therapeutic strategy for inflammatory diseases.

A study on 3-hydroxy-3-(2-oxopropyl)indolin-2-one , a compound structurally related to the this compound scaffold, demonstrated inhibitory activity against nitric oxide production. researchgate.net In this research, the compound was shown to inhibit NO production in murine macrophage cells (RAW 264.7) stimulated by lipopolysaccharide (LPS), with a 50% inhibitory concentration (IC50) of 34 μM. researchgate.net This finding suggests that derivatives of 2-hydroxyindolin-3-one may possess anti-inflammatory properties by modulating the NO pathway.

Another study on a broader range of 3-substituted-indolin-2-one derivatives also highlighted their potential as inhibitors of NO production. Among the nineteen derivatives synthesized and tested, 3-(3-hydroxyphenyl)-indolin-2-one was identified as a potent inhibitor of NO production in LPS-stimulated RAW264.7 macrophages. mdpi.com This particular derivative was selected for further investigation due to its significant inhibitory activity and low cytotoxicity. mdpi.com

These findings from closely related structures provide a strong rationale for investigating the nitric oxide production inhibitory potential of this compound derivatives in relevant cellular models.

Anticancer Activity against Specific Cell Lines (e.g., MCF-7, MDA-MB-231)

The indolinone scaffold is a well-established pharmacophore in the development of anticancer agents. nih.gov Several derivatives have been synthesized and evaluated for their cytotoxic activity against a panel of human cancer cell lines, including the breast cancer cell lines MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative).

A series of novel indolin-2-one derivatives bearing a 4-thiazolidinone (B1220212) moiety were synthesized and evaluated for their in vitro anticancer activity. Some of these compounds exhibited significant cytotoxicity against various human cancer cell lines. nih.gov Notably, one promising compound from this series demonstrated remarkable cytotoxicity and selectivity against the HT-29 (colon cancer) and H460 (lung cancer) cell lines. nih.gov

In another study, a series of 5- or 7-substituted 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivatives were synthesized and screened for their anticancer activity against HeLa (cervical cancer), IMR-32 (neuroblastoma), and MCF-7 cancer cell lines. nih.gov The results indicated that the synthesized compounds produced a dose-dependent inhibition of cell growth, with IC50 values ranging from 10.64 to 33.62 μM. nih.gov Interestingly, derivatives with a halogen atom at the C5 position of the indolinone ring showed the most potent activity. nih.gov

Furthermore, the synthesis of N-acetyl pyrazoline derivatives from veratraldehyde and their subsequent cytotoxicity evaluation against MCF-7 and T47D (breast cancer) cell lines revealed that the presence of a chloro substituent on the pyrazoline derivative enhanced its cytotoxic activity. japsonline.com

While these studies focus on derivatives of the broader indolinone class, the consistent anticancer activity observed underscores the potential of the this compound scaffold as a source of new anticancer agents. Further investigation into the specific activity of its derivatives against MCF-7 and MDA-MB-231 cells is warranted.

Anti-HIV-1 Reverse Transcriptase (RT) Inhibition

A study on a 2-hydroxyisoquinoline-1,3-dione (HID) derivative, YLC2-155, which shares a similar dione (B5365651) core, identified it as an active-site inhibitor of the RNase H function of HIV-1 RT. nih.gov This compound was found to inhibit both the polymerase and RNase H functions of RT, with greater efficacy against the latter. nih.gov

The development of novel compounds with inhibitory activity against HIV integrase, another crucial viral enzyme, has also been a focus. One patent describes hydroxypyrimidinone derivatives with HIV integrase inhibitory activity. Although structurally different, this highlights the ongoing search for new scaffolds to combat HIV.

Given the established anti-HIV activity within the broader class of heterocyclic compounds, exploring the potential of this compound derivatives as inhibitors of HIV-1 RT is a logical next step in their biological evaluation.

Antimicrobial and Anti-inflammatory Properties

The indole (B1671886) nucleus is a common feature in many compounds exhibiting a wide range of biological activities, including antimicrobial and anti-inflammatory effects. researchgate.netchula.ac.th

A study focused on 3-substituted-indolin-2-one derivatives demonstrated significant anti-inflammatory activity. mdpi.com The most potent compound, 3-(3-hydroxyphenyl)-indolin-2-one, was found to inhibit the production of pro-inflammatory mediators such as nitric oxide, TNF-α, and IL-6 in a concentration-dependent manner. mdpi.com

In the realm of antimicrobial activity, a review of indole derivatives highlighted their potential against various pathogens. chula.ac.th For instance, indole-thiourea hybrids have shown potency against both Gram-positive and Gram-negative bacteria. chula.ac.th Furthermore, newly synthesized indole derivatives incorporating thiophene (B33073) and imidazole (B134444) rings have demonstrated enhanced antibacterial and antifungal properties. chula.ac.th

The synthesis and biological evaluation of new bis-indolinone derivatives have also been reported, with some compounds showing potent antiproliferative activity. nih.gov While the primary focus of this study was on anticancer effects, the broad biological potential of the indolinone scaffold suggests that antimicrobial and anti-inflammatory activities may also be present.

These findings from the broader class of indole and indolinone derivatives provide a strong basis for the investigation of the specific antimicrobial and anti-inflammatory properties of this compound derivatives.

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding (Excluding Safety/Toxicity)

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. By systematically modifying different parts of a lead compound, researchers can identify key pharmacophoric features and optimize potency and selectivity.

For the broader class of indolinone derivatives, several SAR studies have been conducted. In the context of anticancer activity, a study on 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivatives revealed that substitution at the C5 position of the indolinone ring significantly impacts cytotoxicity. nih.gov Specifically, the introduction of electron-withdrawing halogen atoms at this position led to the most potent compounds against HeLa, IMR-32, and MCF-7 cancer cell lines. nih.gov This suggests that the electronic properties of the substituent at C5 play a crucial role in the anticancer activity of this class of compounds.

Another study on N-acetyl pyrazoline derivatives highlighted the importance of substituents on the pyrazoline ring. The presence of a chloro group was found to enhance cytotoxic activity against breast and cervical cancer cell lines, whereas hydroxyl groups diminished this activity. japsonline.com This indicates that both the nature and position of substituents can dramatically alter the biological profile of these heterocyclic systems.

Target Identification and Pathway Modulation (Pre-clinical, Non-human Trial)

Identifying the specific molecular targets and cellular pathways modulated by a compound is essential for understanding its mechanism of action and for its further development as a therapeutic agent. For derivatives of the indolinone scaffold, some progress has been made in this area.

In the context of anti-inflammatory activity, research on 3-(3-hydroxyphenyl)-indolin-2-one has shown that it significantly inhibits lipopolysaccharide (LPS)-induced signaling pathways. mdpi.com This includes the modulation of the Akt, MAPK, and NF-κB signaling pathways in RAW264.7 macrophages. mdpi.com The inhibition of these pathways leads to a downstream reduction in the production of pro-inflammatory mediators like nitric oxide, TNF-α, and IL-6. mdpi.com

For anticancer applications, a study on bis-indolinone derivatives investigated the mode of cell death induced by the most active compound. nih.gov Further studies on this compound in Jurkat cells aimed to determine its effects on cell cycle phases and the specific type of cell death, as well as analyzing induced oxidative stress and DNA damage. nih.gov

A review of the biological potential of indole derivatives highlights their ability to bind with high affinity to multiple receptors, which is a key factor in their diverse pharmacological activities. researchgate.net The indole scaffold can mimic peptide structures and bind reversibly to various enzymes, offering numerous opportunities for the development of novel drugs with distinct mechanisms of action. researchgate.net

While the specific molecular targets of this compound derivatives are yet to be elucidated, the known targets of related indolinone compounds, such as kinases and components of inflammatory signaling pathways, provide promising avenues for future investigation.

Enzyme Inhibition Studies (e.g., Proteasome, Butylcholinesterase, Lipoxygenase)

The structural scaffold of indolinone, a core component of this compound, is a recurring motif in a variety of enzyme inhibitors. Research into derivatives of related structures provides insights into their potential as inhibitors of enzymes such as the proteasome, butylcholinesterase, and lipoxygenase.

Proteasome Inhibition:

The ubiquitin-proteasome system is a critical pathway for protein degradation, and its dysregulation is implicated in diseases like cancer. nih.govmdpi.com The proteasome, therefore, is a significant target for therapeutic intervention. Studies on metal-based derivatives of 2,3-indolinedione have demonstrated their potential as proteasome inhibitors. nih.govresearchgate.net Specifically, certain cadmium, cobalt, and zinc complexes incorporating 2,3-indolinedione derivatives have been shown to inhibit the chymotrypsin-like activity of the 26S proteasome in human cancer cells. nih.govresearchgate.net This inhibition leads to the accumulation of proteasome target proteins, such as Bax, ultimately inducing apoptosis in cancer cells. nih.gov The presence of electron-attracting groups on the aromatic ring of the indolinedione structure appears to be a contributing factor to this inhibitory activity. nih.gov

| Compound/Derivative Class | Target Enzyme | Observed Effect | Cell Lines |

| Metal-based 2,3-indolinedione derivatives (C1, C3, C5) | 26S Proteasome (Chymotrypsin-like activity) | Inhibition, accumulation of Bax, induction of apoptosis | MDA-MB-231 (breast), LNCaP and PC-3 (prostate) |

Butylcholinesterase Inhibition:

Butylcholinesterase (BChE) is an enzyme involved in the hydrolysis of choline (B1196258) esters and has gained attention as a therapeutic target, particularly in neurodegenerative diseases like Alzheimer's. nih.gov Derivatives of nitrogen-containing heterocycles, including isatin (B1672199) (indoline-2,3-dione) and indole, have been investigated as BChE inhibitors. nih.gov For instance, N-alkylated isatin derivatives have shown selective inhibition of BChE. nih.gov A structure-activity relationship study revealed that increasing the length of the N-alkyl chain on the isatin scaffold enhances BChE inhibitory potency. nih.gov The most effective compound in one such study, an N-octyl isatin derivative, exhibited a mixed inhibition pattern with BChE. nih.gov Furthermore, isoindoline-1,3-dione derivatives have also been designed and evaluated as inhibitors of both acetylcholinesterase (AChE) and BChE, with some compounds showing promising activity against BChE. nih.gov

| Derivative Class | Target Enzyme | IC50 Value (µM) | Inhibition Pattern |

| N-Alkyl Isatins (e.g., N-octyl isatin) | Butyrylcholinesterase (BChE) | 3.77 | Mixed |

| Isoindoline-1,3-dione derivative III (with diphenylmethyl moiety) | Butyrylcholinesterase (BChE) | 21.24 | Not specified |

Lipoxygenase Inhibition:

Lipoxygenases (LOX) are enzymes that play a crucial role in the biosynthesis of leukotrienes, which are inflammatory mediators. nih.govrsc.org Consequently, LOX inhibitors are of interest for the treatment of inflammatory conditions. Indole derivatives have been identified as potent inhibitors of 5-lipoxygenase (5-LOX). nih.govnih.gov A series of novel indole derivatives demonstrated significant inhibitory activity against 5-LOX in rat peritoneal leukocytes, with several compounds exhibiting IC50 values in the sub-micromolar range, surpassing the potency of the reference drug Zileuton. nih.gov Molecular modeling studies suggest that these indole-based compounds can effectively bind to the active site of the enzyme. nih.gov Specifically, 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives have been synthesized and shown to possess balanced inhibitory activity against both cyclooxygenase (COX) and LOX. nih.gov

| Derivative Class | Target Enzyme | IC50 Value (µM) | Reference Drug |

| Indole derivatives (e.g., 1m, 1s, 4a, 6a) | 5-Lipoxygenase (5-LOX) | < 1 | Zileuton |

| 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one (compound 5) | Lipoxygenase (LOX) | 0.56 | Not specified |

Interaction with Cellular Components

Beyond direct enzyme inhibition, the biological effects of a compound are also governed by its ability to enter cells and interact with various subcellular structures. The cellular uptake and distribution of indole derivatives have been investigated to understand their broader cellular interactions.

Studies using fluorescently labeled derivatives of the indole alkaloid teleocidin have provided insights into the cellular uptake of such compounds. nih.gov Research on HeLa cells treated with a dansylated indolactam V derivative revealed that the compound's fluorescence was distributed throughout the cytoplasm and on the nuclear membrane. nih.gov Interestingly, the degree of cellular uptake of these fluorescent probes appeared to be more dependent on their hydrophobicity rather than their specific biological activity. nih.gov This suggests that the physicochemical properties of the indolinone derivatives, such as lipophilicity, play a crucial role in their ability to cross cell membranes and accumulate within the cell.

Furthermore, studies on 3-substituted-indolin-2-one derivatives have shown that they can modulate intracellular signaling pathways. For example, 3-(3-hydroxyphenyl)-indolin-2-one was found to significantly inhibit lipopolysaccharide (LPS)-induced signaling pathways, including the Akt, MAPK, and NF-κB pathways in macrophages. nih.gov This inhibition of key signaling cascades underlies the observed anti-inflammatory effects, such as the suppression of pro-inflammatory cytokine production (TNF-α and IL-6) and nitric oxide. nih.gov These findings indicate that indolinone derivatives can interact with and modulate the function of key protein components of cellular signaling networks.

Applications in Advanced Organic Synthesis and Natural Product Chemistry

1-Acetyl-2-hydroxyindolin-3-one as a Versatile Synthetic Intermediate

This compound, existing in equilibrium with its more stable tautomer N-acetylisatin, is a highly valuable and versatile intermediate in organic synthesis. The presence of the N-acetyl group enhances the electrophilicity of the C3-carbonyl carbon, making it highly susceptible to nucleophilic attack. This heightened reactivity has been exploited in a wide range of chemical transformations to generate a plethora of heterocyclic compounds.

One of the most significant applications of N-acetylisatin is in multicomponent reactions for the synthesis of spirooxindoles, a class of compounds with significant biological activity and a prominent motif in many natural products. researchgate.netresearchgate.net These reactions, often proceeding in a one-pot fashion, allow for the rapid assembly of complex molecular frameworks from simple starting materials. For instance, the three-component reaction between an arylamine, cyclopentane-1,3-dione, and an N-substituted isatin (B1672199) in acetic acid provides a direct route to novel spiro[dihydropyridine-oxindole] derivatives. nih.gov The N-substituent on the isatin ring plays a crucial role in directing the outcome of these reactions. nih.gov

Furthermore, N-acetylisatin can undergo a ring-opening reaction under mild acidic conditions to yield 2-(2-acetamidophenyl)-2-oxoacetic acid. ekb.eg This intermediate serves as a flexible precursor for the synthesis of various Schiff bases through condensation with different heteroaryl amines. ekb.eg These Schiff bases are themselves valuable intermediates for the construction of other heterocyclic systems. Additionally, N-acetylisatin can react with amines like 2-aminomethylpyridine, aniline, and hydrazine (B178648) hydrate (B1144303) via a ring-opening pathway to produce various acetamide (B32628) derivatives. ekb.eg

The reactivity of the isatin core, modulated by the N-acetyl group, also allows for its use in cycloaddition reactions. For example, N-alkylisatins can react with dimethyl acetylenedicarboxylate (B1228247) and 3-phenylimidazo[5,1-a]isoquinoline (B11870572) in a one-pot, three-component reaction to afford novel 2-(isoquinolin-1-yl)-spiro[oxindole-3,3′-pyrrolines]. researchgate.net The ability to construct such densely functionalized spirocyclic systems highlights the utility of N-acetylated isatins as key building blocks in diversity-oriented synthesis. juniperpublishers.com

Total Synthesis of Complex Natural Products Bearing Indolinone Scaffolds

The indolinone scaffold is a recurring structural motif in a wide array of biologically active natural products. The strategic use of activated isatins, such as N-acetylisatin, has been instrumental in the total synthesis of several of these complex molecules. The predictable reactivity of the isatin core allows for the controlled introduction of key stereocenters and functional groups.

A notable example is the total synthesis of the Convolutamydine family of alkaloids, which have been isolated from marine bryozoans and exhibit interesting biological properties. The first enantioselective total synthesis of Convolutamydine B and Convolutamydine E was achieved using a vinylogous Mukaiyama aldol (B89426) reaction with isatin as a key electrophile. nih.gov This reaction allowed for the crucial construction of the chiral center at the C3 position of the oxindole (B195798) core with high diastereoselectivity. nih.gov The synthesis of Convolutamydine A has also been accomplished starting from commercially available isatin, demonstrating the centrality of this precursor in accessing this class of natural products. rsc.org While these syntheses may start from isatin itself, the in-situ N-activation, often through acylation, is a common strategy to enhance reactivity for key bond-forming steps.

The application of isatin and its derivatives extends to the synthesis of other complex indole (B1671886) alkaloids. For instance, the core structure of vindoline (B23647), a key component of the anticancer drugs vinblastine (B1199706) and vincristine, features a complex pentacyclic system derived from an indole precursor. nih.gov Synthetic strategies towards vindoline and related alkaloids often rely on methodologies that could be adapted from the rich chemistry of isatins. nih.gov The development of tandem reactions, such as the intramolecular [4+2]/[3+2] cycloaddition cascade of a 1,3,4-oxadiazole, has enabled the rapid assembly of the intricate framework of these natural products, setting multiple stereocenters in a single step. nih.gov The principles learned from the reactivity of simpler indolinones like N-acetylisatin inform these more advanced synthetic endeavors.

Development of New Synthetic Methodologies Utilizing Indolinone Reactivity

The unique reactivity of the indolinone core, particularly the C3-keto group of isatin and its N-acetylated derivatives, has spurred the development of novel synthetic methodologies. These methods often focus on the stereoselective construction of the C3-quaternary center, a common feature in many spirooxindole natural products and pharmaceuticals.

A significant area of development has been in the field of catalytic asymmetric synthesis. Transition metal-catalyzed and organocatalytic reactions have been extensively explored to achieve enantioselective additions to the C3-carbonyl of isatins. nih.gov For example, silver-catalyzed 1,3-dipolar cycloadditions between azomethine ylides and N-unprotected 2-oxoindolin-3-ylidenes have been developed to produce spirooxindole-pyrrolidines with high diastereo- and enantioselectivity. nih.gov These methods provide access to chiral spirooxindoles that were previously difficult to obtain.

Multicomponent reactions (MCRs) involving isatins have also become a powerful tool for the rapid generation of molecular complexity. researchgate.netnih.gov The development of novel MCRs that lead to diverse heterocyclic scaffolds fused to the oxindole core is an active area of research. These reactions often proceed with high atom economy and operational simplicity, making them attractive for the construction of compound libraries for drug discovery. For instance, a three-component reaction of arylamines, isatins, and cyclopentane-1,3-dione in acetic acid has been shown to be a facile method for synthesizing novel spiro[dihydropyridine-oxindoles]. nih.gov

Furthermore, the development of synthetic routes to isatin derivatives themselves has broadened the scope of accessible indolinone-based structures. Metal-free synthetic pathways, such as the iodine/TBHP-mediated oxidation of indoles, provide an efficient means to produce isatins that can then be N-acetylated and used in further transformations. organic-chemistry.org The exploration of propargylated isatins has opened up avenues for creating diverse oxindole scaffolds through various nucleophilic additions and subsequent click reactions, demonstrating the continuous evolution of synthetic strategies based on the isatin core. juniperpublishers.com

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

The conventional synthesis of N-acetylisatin, the precursor to its enol tautomer, involves the acetylation of isatin (B1672199) with acetic anhydride (B1165640). prepchem.com While effective, future research should prioritize the development of more sustainable and efficient synthetic methodologies.

Green Chemistry Approaches: Future synthetic strategies could focus on environmentally benign methods. This includes the use of green solvents like water, catalyst-free conditions, or one-pot multicomponent reactions, which have been successfully applied to other isoindolinone and indole (B1671886) derivatives. rsc.orgresearchgate.net The development of solid-phase synthesis or the use of recyclable catalysts could also enhance the sustainability of producing the core scaffold. researchgate.net

Continuous Flow Synthesis: Continuous-flow technologies offer improved safety, efficiency, and scalability compared to traditional batch processes. rsc.org Applying flow chemistry to the synthesis of 1-acetylisatin (B1195845) and its subsequent tautomerization could allow for precise control over reaction parameters, potentially favoring the formation of the desired 2-hydroxy enol tautomer and minimizing byproduct formation. rsc.org This approach is particularly valuable for managing highly energetic intermediates or reactions that require rapid heating and cooling. rsc.org

Biocatalysis: The use of enzymes for the synthesis and modification of heterocyclic compounds is a growing field. Future research could explore enzymatic pathways for the acylation of isatin or the selective transformation of the 1-acetylindoline-2,3-dione scaffold. Biocatalysis could offer high selectivity and milder reaction conditions, contributing to a more sustainable synthetic route.

| Methodology | Advantages | Disadvantages | Future Application for 1-acetyl-2-hydroxyindolin-3-one |

| Conventional Batch Synthesis | Well-established, readily available reagents. prepchem.com | Often requires harsh conditions, organic solvents, and complex purification. | Optimization of current methods for higher yield and purity. |

| Green Chemistry (e.g., water solvent) | Environmentally friendly, reduced waste, potential for catalyst-free reactions. rsc.org | Substrate solubility can be a limitation. | Development of aqueous-based, one-pot synthesis from simpler precursors. |

| Continuous Flow Chemistry | Enhanced safety, scalability, precise process control, higher yields. rsc.org | Requires specialized equipment. | Safe and efficient large-scale production with controlled tautomerization. |

| Biocatalysis | High chemo-, regio-, and stereoselectivity; mild reaction conditions. | Enzyme stability and cost can be challenging. | Enantioselective synthesis of chiral derivatives. |

Exploration of Undiscovered Reactivity Patterns

The reactivity of the 1-acetylindoline-2,3-dione core is well-documented, particularly its reactions with nucleophiles at the C3-carbonyl group. However, the specific reactivity of the this compound tautomer is an area ripe for exploration.

Reactivity of the Enol Hydroxyl Group: The 2-hydroxy group offers a unique reactive site not present in the dione (B5365651) tautomer. Future studies could investigate its potential as a nucleophile or its ability to be functionalized through etherification or esterification. This could lead to novel derivatives with distinct physicochemical and biological properties. The stability of these resulting 1-acyloxyindole-type compounds would be a key area of investigation, as related structures can be labile. nih.gov

Ambident Nucleophile Character: The enolate form of the molecule could act as an ambident nucleophile, reacting at either the oxygen or the carbon atom. Elucidating the factors that control the regioselectivity of its reactions (e.g., solvent, counter-ion, electrophile) would unlock new synthetic pathways.

Participation in Pericyclic Reactions: The conjugated π-system of this compound could potentially participate in various pericyclic reactions, such as Diels-Alder or [3+2] cycloadditions, serving as either the diene or dienophile component. This would enable the rapid construction of complex, polycyclic architectures built upon the indolinone core.

Advanced Mechanistic Elucidations for Biological Activities

Derivatives of isatin are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties. nih.govnih.govnih.gov However, the precise mechanism of action and the role of specific tautomeric forms in target binding are often not fully understood.

Tautomer-Specific Target Interactions: Future research should aim to clarify whether the dione or the 2-hydroxy enol tautomer is the active form that interacts with biological targets like enzymes or receptors. The 2-hydroxy group can act as a hydrogen bond donor, which could be critical for binding affinity and specificity. nih.gov For instance, in the inhibition of enzymes like caspases or kinases, the enol form might establish unique hydrogen bonding patterns or act as a metal chelator within the active site, a possibility that can be explored through high-resolution co-crystallography and advanced molecular modeling. nih.govnih.gov

Probing Covalent Inhibition: Some nitrile-containing compounds are known to act as covalent inhibitors by reacting with cysteine residues in enzyme active sites. nih.gov It would be valuable to investigate if the this compound scaffold or its derivatives can engage in similar covalent interactions. Mechanistic studies could differentiate between reversible and irreversible inhibition and identify the specific residues involved.

Computational and Biophysical Studies: Advanced computational methods, such as quantum mechanics/molecular mechanics (QM/MM) and enhanced sampling molecular dynamics simulations, can be used to model the tautomeric equilibrium within a protein active site. These studies can predict the energetically favorable tautomer for binding and rationalize structure-activity relationships (SAR). Biophysical techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide crucial data on binding kinetics and thermodynamics for different derivatives.

Design and Synthesis of Structurally Diverse Libraries for Biological Probe Development

The inherent biological activity of the isatin scaffold makes it an excellent starting point for the development of chemical probes to study biological systems. mdpi.comunife.it

Combinatorial Chemistry and Diversity-Oriented Synthesis: Future efforts should focus on the creation of structurally diverse libraries based on the this compound core. By systematically modifying the acetyl group, the aromatic ring, and the 2-hydroxy position, a wide range of analogs can be generated. This approach would facilitate the exploration of the chemical space around the scaffold and help in identifying potent and selective modulators of specific biological targets. unife.it

Development of Target-Specific Probes: Based on known activities against targets like caspases, HIV reverse transcriptase, or α-glucosidase, libraries can be designed to optimize inhibitory action. nih.govnih.govnih.gov For example, derivatives could be synthesized to act as novel HIV-1 RNase H inhibitors or as potent anti-inflammatory agents by targeting specific signaling pathways. nih.govmdpi.commdpi.com

Introduction of Reporter Groups: To create effective biological probes, derivatives of this compound could be functionalized with reporter tags, such as fluorescent dyes, biotin, or clickable handles (e.g., alkynes or azides). These probes would be invaluable tools for target identification, validation, and imaging applications, allowing researchers to visualize the distribution of the compound in cells and tissues and to isolate its binding partners.

| Target Class | Known Activity of Isatin Derivatives | Future Probe Application |

| Caspases | Inhibition of apoptosis. nih.gov | Fluorescent probes to monitor caspase activity in real-time. |

| Kinases | Anticancer activity through kinase inhibition. unife.it | Affinity-based probes for identifying novel kinase targets. |

| Viral Enzymes (e.g., HIV RNase H) | Antiviral activity. nih.govmdpi.comnih.gov | Probes to study drug-target engagement and resistance mechanisms. |

| α-Glucosidase | Antidiabetic potential. nih.gov | Tools to investigate the role of α-glucosidase in metabolic pathways. |

| Inflammatory Pathway Proteins | Anti-inflammatory effects. nih.govmdpi.com | Probes to elucidate signaling cascades in inflammatory responses. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。